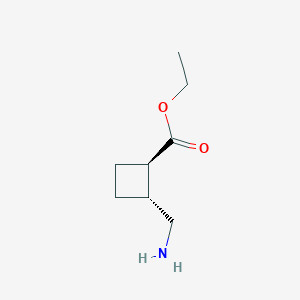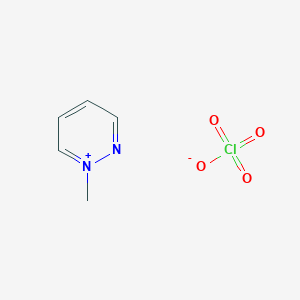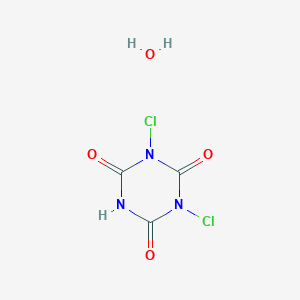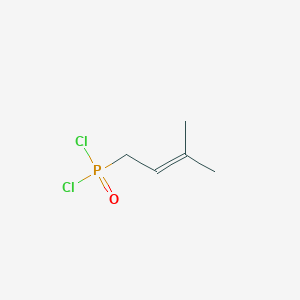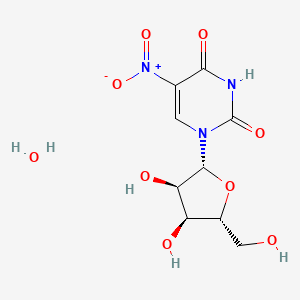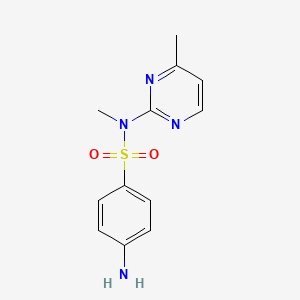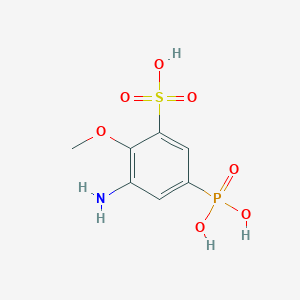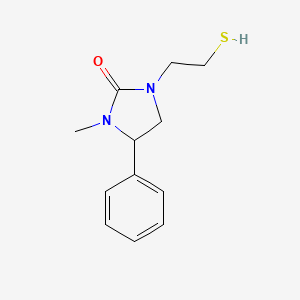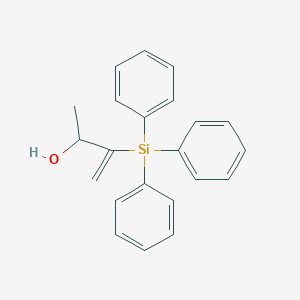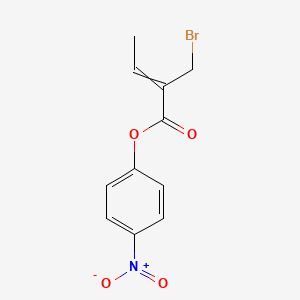
4-Nitrophenyl 2-(bromomethyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-(bromomethyl)but-2-enoate is an organic compound with a complex structure that includes a nitrophenyl group, a bromomethyl group, and a butenoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 4-nitrophenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 2-(bromomethyl)but-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The butenoate ester can be oxidized to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thioethers.
Reduction Reactions: The major product is 4-aminophenyl 2-(bromomethyl)but-2-enoate.
Oxidation Reactions: Products can include carboxylic acids and aldehydes.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 2-(bromomethyl)but-2-enoate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitrophenyl group can participate in redox reactions. These interactions allow the compound to act as a versatile intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: Similar structure but lacks the bromomethyl group.
2-Bromo-4-nitrophenol: Contains both bromine and nitro groups but lacks the butenoate ester.
4-Nitrophenyl butyrate: Similar ester structure but lacks the bromomethyl group.
Uniqueness
4-Nitrophenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of both a bromomethyl group and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
62918-64-3 |
|---|---|
Molekularformel |
C11H10BrNO4 |
Molekulargewicht |
300.10 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H10BrNO4/c1-2-8(7-12)11(14)17-10-5-3-9(4-6-10)13(15)16/h2-6H,7H2,1H3 |
InChI-Schlüssel |
OBHRGSHQRLZPBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(CBr)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
